molecular formula C12H14O B8275898 1-Ethenyl-4-{[(prop-2-en-1-yl)oxy]methyl}benzene CAS No. 16278-36-7

1-Ethenyl-4-{[(prop-2-en-1-yl)oxy]methyl}benzene

Cat. No. B8275898
M. Wt: 174.24 g/mol
InChI Key: AAZZDTIPFNPWAG-UHFFFAOYSA-N
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Patent
US05326895

Procedure details

After 691.0 g (5.0 mole) of a 50% 2-propenyl alcohol solution of sodium 2-propenoxide, 16.0 g of tetrabutylammonium bromide and 1.0 g of BHT were placed and mixed in a 3-liter glass flask equipped with a stirrer, a reflux condenser, a thermometer and a dropping funnel, 763.0 g (5.0 mole) of 4-vinylbenzyl chloride was added dropwise to the mixture from the dropping funnel as the temperature was kept at 35°-40° C. to make them undergo the reaction. At the conclusion of the reaction, water was added to dissolve the produced salt. The resulting organic phase was separated, and then distilled to collect a 83°-84° C./2 mmHg fraction. Thus, 795.4 g of 3-(4-vinylbenzyloxy)-1-propene was obtained in a 91.3% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium 2-propenoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
763 g
Type
reactant
Reaction Step Three
Quantity
16 g
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[CH:2]=[CH2:3].CC1OC1.[Na].[CH:10]([C:12]1[CH:19]=[CH:18][C:15]([CH2:16]Cl)=[CH:14][CH:13]=1)=[CH2:11]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[CH:10]([C:12]1[CH:19]=[CH:18][C:15]([CH2:16][O:4][CH2:1][CH:2]=[CH2:3])=[CH:14][CH:13]=1)=[CH2:11] |f:1.2,4.5,^1:8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)O
Step Two
Name
sodium 2-propenoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CO1.[Na]
Step Three
Name
Quantity
763 g
Type
reactant
Smiles
C(=C)C1=CC=C(CCl)C=C1
Step Four
Name
Quantity
16 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed in a 3-liter glass flask
CUSTOM
Type
CUSTOM
Details
equipped with a stirrer, a reflux condenser
CUSTOM
Type
CUSTOM
Details
was kept at 35°-40° C.
CUSTOM
Type
CUSTOM
Details
the reaction
ADDITION
Type
ADDITION
Details
was added
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the produced salt
CUSTOM
Type
CUSTOM
Details
The resulting organic phase was separated
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to collect a 83°-84° C./2 mmHg fraction

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1=CC=C(COCC=C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 795.4 g
YIELD: PERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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